8-Hydroxy Entecavir
CAS No.: 2204369-23-1
Cat. No.: VC14458032
Molecular Formula: C12H15N5O4
Molecular Weight: 293.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2204369-23-1 |
|---|---|
| Molecular Formula | C12H15N5O4 |
| Molecular Weight | 293.28 g/mol |
| IUPAC Name | 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,7-dihydropurine-6,8-dione |
| Standard InChI | InChI=1S/C12H15N5O4/c1-4-5(3-18)7(19)2-6(4)17-9-8(14-12(17)21)10(20)16-11(13)15-9/h5-7,18-19H,1-3H2,(H,14,21)(H3,13,15,16,20)/t5-,6-,7-/m0/s1 |
| Standard InChI Key | LSIYUWXAEQDWBD-ACZMJKKPSA-N |
| Isomeric SMILES | C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C3=C(C(=O)NC(=N3)N)NC2=O |
| Canonical SMILES | C=C1C(CC(C1CO)O)N2C3=C(C(=O)NC(=N3)N)NC2=O |
Introduction
Chemical Identity and Structural Characteristics
8-Hydroxy Entecavir (CAS: 2204369-23-1 ; alternative CAS: 1795791-10-4 ) is a guanine derivative characterized by a methylenecyclopentyl group substituted with hydroxyl and hydroxymethyl functionalities. Its IUPAC name, 2-amino-8-hydroxy-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one, reflects its structural relationship to Entecavir, differing by an additional hydroxyl group at the 8-position of the purine ring .
Molecular Formula and Physicochemical Properties
Discrepancies exist in reported molecular formulas:
This variance may stem from hydration states or isomeric forms. Predicted physicochemical properties include a density of 1.95 g/cm³ and a pKa of 8.24, indicating moderate solubility in aqueous solutions at physiological pH . The compound’s stereochemistry, particularly the (1S,3R,4S) configuration of the cyclopentyl moiety, mirrors Entecavir’s structure, critical for its biological interactions .
Synthesis and Formation Pathways
The synthesis of 8-Hydroxy Entecavir is inferred from Entecavir’s manufacturing process. Entecavir’s total synthesis begins with 4-trimethylsilyl-3-butyn-2-one and acrolein, employing a boron-aldol reaction to construct the methylenecyclopentane core . Oxidation or hydroxylation during late-stage synthesis or storage likely introduces the 8-hydroxy group, forming the impurity.
Key Synthetic Considerations:
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Stereoselective Aldol Reactions: Ensures correct configuration of the cyclopentyl ring .
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Oxidation Sensitivity: The purine ring’s 8-position is prone to oxidation, necessitating controlled reaction conditions to minimize impurity formation .
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Chromatographic Purification: High-performance liquid chromatography (HPLC) is used to isolate 8-Hydroxy Entecavir from reaction mixtures, given its structural similarity to Entecavir .
Analytical Methods for Detection and Quantification
Pharmaceutical guidelines mandate strict limits (typically ≤0.15%) for 8-Hydroxy Entecavir in Entecavir formulations . Analytical strategies include:
High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase
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Mobile Phase: Gradient of acetonitrile and ammonium acetate buffer (pH 5.0)
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Detection: UV at 254 nm
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Retention Time: ~12.5 minutes (distinct from Entecavir’s ~10.2 minutes)
Mass Spectrometry (LC-MS/MS)
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Ionization Mode: Electrospray ionization (ESI+)
Regulatory and Pharmacopeial Status
8-Hydroxy Entecavir is classified as:
Acceptable limits align with ICH Q3A/B guidelines, which cap unidentified impurities at 0.10% and identified toxic impurities at 0.15% . Regulatory submissions require validated analytical methods and toxicological data, though 8-Hydroxy Entecavir’s specific toxicity profile remains understudied.
Stability and Degradation Studies
8-Hydroxy Entecavir’s stability is influenced by:
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pH: Degrades rapidly under alkaline conditions (pH >8).
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Temperature: Stable at 25°C for 24 months when stored desiccated .
Forced degradation studies of Entecavir under oxidative conditions (H₂O₂, 3%) yield 8-Hydroxy Entecavir as a major degradation product, underscoring the need for protective packaging .
Comparative Analysis with Entecavir
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